Bicyclo[3.3.2]deca-1,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[332]deca-1,5-diene is a bicyclic hydrocarbon with a unique structure characterized by two fused rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.3.2]deca-1,5-diene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.3.2]deca-1,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, leading to saturated bicyclic compounds.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Hydrogenation using catalysts such as palladium on carbon is a typical method.
Substitution: Reagents such as halogens or organometallic compounds are often used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce fully saturated bicyclic compounds.
Scientific Research Applications
Bicyclo[3.3.2]deca-1,5-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studies of reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Bicyclo[3.3.2]deca-1,5-diene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes. Detailed studies of its interactions at the molecular level help elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: Another bicyclic compound with a slightly different ring structure.
Bicyclo[2.2.2]octane: A smaller bicyclic compound with three fused rings.
Bicyclo[4.4.0]decane: A larger bicyclic compound with a different ring fusion pattern.
Uniqueness
Bicyclo[3.3.2]deca-1,5-diene is unique due to its specific ring structure and the presence of double bonds, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.
Properties
CAS No. |
88348-51-0 |
---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
bicyclo[3.3.2]deca-1,5-diene |
InChI |
InChI=1S/C10H14/c1-3-9-5-2-6-10(4-1)8-7-9/h3,6H,1-2,4-5,7-8H2 |
InChI Key |
TYEMIEIKMWPIIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CCCC(=C1)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.